(S)-2-Methylpyrrolidine-2-carboxamide
Overview
Description
(S)-2-Methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the (S)-configuration indicates that the compound is optically active, with the specific spatial arrangement of its atoms contributing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired (S)-configuration. One common method is the asymmetric hydrogenation of 2-methylpyrrolidine-2-carboxylic acid derivatives. This process often employs chiral rhodium or ruthenium catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
(S)-2-Methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-configuration plays a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Methylpyrrolidine-2-carboxamide: The enantiomer of the (S)-form, with different optical activity and potentially different biological activity.
2-Methylpyrrolidine: Lacks the carboxamide group, resulting in different chemical properties and reactivity.
Pyrrolidine-2-carboxamide: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
(S)-2-Methylpyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2S)-2-methylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJNYMVMZKFIKI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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